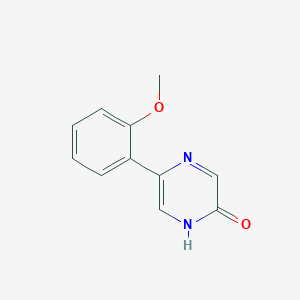

5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one

Description

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-8(10)9-6-13-11(14)7-12-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLNCZGCAPCOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CNC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587598 | |

| Record name | 5-(2-Methoxyphenyl)pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-39-4 | |

| Record name | 5-(2-Methoxyphenyl)pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the pyrazinone ring system via condensation or cyclization reactions.

- Introduction of the 2-methoxyphenyl substituent either by direct substitution or via cross-coupling reactions.

- Optimization of reaction conditions to maximize yield and purity.

Reported Synthetic Routes

Cyclization Using α-Ketoesters and Diamines (Method B)

A frequently used method involves the reaction of α-ketoesters with ethylenediamine or related diamines under reflux in toluene, leading to the formation of 5,6-dihydropyrazin-2(1H)-one derivatives, which can be further functionalized to yield the target compound.

- Procedure Highlights:

- α-Ketoester (1 mmol) and dry Na2SO4 are suspended in dry toluene under argon.

- Ethylenediamine (0.08 mL) is added dropwise.

- The mixture is refluxed for 2 hours.

- After filtration and solvent removal, purification is done by silica gel chromatography using ethyl acetate-petroleum ether mixtures.

- Advantages:

- Clean reaction profile.

- Good yields (typically >70% for related pyrazinones).

- Example:

Aromatic Aldehyde Condensation in Basic Medium

Another approach involves the condensation of 4-dialkylaminotetrahydropyridinylidene salts with aromatic aldehydes under alkaline conditions to form β-aminoketones, which are precursors to dihydropyrazinones.

- Procedure Highlights:

- Starting salt is suspended in water.

- KOH solution is added at 0–5 °C.

- Aromatic aldehyde (e.g., 2-methoxybenzaldehyde) is added.

- The mixture is stirred at room temperature for 4–5 days.

- The solid product is filtered, washed, and dried.

- Yields:

- Moderate to good (50–77%) depending on the amine and aldehyde used.

- Notes:

Cross-Coupling and Amide Formation via Carbodiimide Activation

For derivatives involving amide linkages, the acid precursor is first prepared and then converted to the amide using carbodiimide coupling agents like 1,1′-carbodiimidazole in DMF with catalytic DMAP at room temperature.

- Procedure Highlights:

- Acid precursor dissolved in DMF.

- 1.25 equivalents of carbodiimidazole and 0.1 equivalents of DMAP added.

- Stirred for 4 hours at room temperature.

- Application:

- Used for preparing amide derivatives of pyrazinones.

- Advantages:

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dry toluene, DMF, DMSO, DMA, NMP | Choice depends on reaction step |

| Temperature | Reflux (80–120 °C), room temperature | Reflux for cyclization; RT for coupling |

| Reaction Time | 2 hours to 5 days | Longer times for condensation with aldehydes |

| Catalysts/Additives | Na2SO4 (drying), DMAP, carbodiimide agents | Enhances yield and purity |

| Base | KOH, NaOH | Used in condensation steps |

| Work-up | Extraction with ethyl acetate, MTBE | pH adjustment with mineral acids |

| Purification | Column chromatography (silica gel) | Eluent: ethyl acetate/petroleum ether |

Detailed Research Findings

- Solvent Effects: Using aprotic polar solvents like dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) at 100–120 °C improves reaction rates and yields in orthoester-mediated cyclizations.

- Base Selection: Sodium hydroxide is preferred over potassium hydroxide for better control of pH and product crystallization during condensation with aldehydes.

- Crystallization: Controlled addition of water or saturated ammonium chloride solutions facilitates product crystallization, improving isolation and purity.

- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are routinely used to monitor reaction progress and confirm product structure.

- Yield Optimization: Adjusting equivalents of diamine and base, as well as reaction temperature, can significantly affect yields, with some reactions achieving up to 77% isolated yield.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under varying conditions of temperature and solvent.

Major Products

The major products formed from these reactions include oxidized pyrazinone derivatives, reduced dihydropyrazinones, and substituted phenylpyrazinones.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one exhibit notable antimicrobial properties. For instance, a series of synthesized compounds showed varying degrees of resistance against Gram-positive bacteria and fungi. One derivative displayed a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Escherichia coli, indicating strong antibacterial activity .

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF7). Comparative studies against standard chemotherapeutics like doxorubicin revealed that certain derivatives possess significant anticancer activity, suggesting their potential as chemotherapeutic agents .

Inhibition of Enzymatic Activity

5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have shown promise in reducing viral replication in assays related to measles virus . This suggests potential applications in antiviral drug development.

Neuropharmacology

The compound's structural features make it suitable for exploring neuropharmacological applications. Research indicates that derivatives can act as antagonists at various neurotransmitter receptors, potentially aiding in the treatment of neurological disorders .

Data Tables

Case Study 1: Antibacterial Efficacy

A recent study synthesized several derivatives of 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one and evaluated their antibacterial efficacy against multiple pathogens. The results indicated that specific modifications to the methoxy group significantly enhanced activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Screening

In a preclinical evaluation involving human tumor cell lines, several derivatives were tested for cytotoxicity using the SRB assay. Compounds showed varied inhibition rates compared to doxorubicin, with some exhibiting superior potency against specific cancer types .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Data Table 1: Structural and Physicochemical Comparisons

*Calculated values based on molecular formula (C₁₁H₁₀N₂O₂).

Pyrazine and Pyrazolone Derivatives

- Pyrazine, 2-methoxy-3-methyl-5-(2-methylpropyl) (): This fully aromatic pyrazine derivative lacks the dihydropyrazinone ring but shares a methoxy group. Its higher logP (2.5) suggests greater lipophilicity than 5-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one (estimated logP ~1.8), which may impact membrane permeability and metabolic stability .

- 2-(2-Chlorophenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one (): The pyrazolone core introduces keto-enol tautomerism, absent in the target compound.

Fused Heterocyclic Systems

- 6-Methyl-8-((4-methylbenzyl)oxy)-2-nitroimidazo[1,2-a]pyrazine (): The fused imidazo-pyrazine system with a nitro group increases structural rigidity and electron-withdrawing effects, contrasting with the methoxyphenyl group’s electron-donating nature. Such differences may influence binding affinity in biological targets .

Benzodiazepine Analogues

- 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam, ): While pharmacologically distinct (benzodiazepine vs. pyrazinone), the dihydro ring system and nitro group highlight shared stability challenges. The chlorophenyl group in this compound contrasts with the methoxyphenyl group in the target, underscoring how substituent choice dictates pharmacological class and metabolic pathways .

Key Research Findings

- Reactivity: The dihydropyrazinone ring in 5-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is less prone to deamination under hydrogenation compared to its bis-benzyloxycarbonylaminomethyl analogue, but its commercial discontinuation suggests unresolved synthesis or stability issues .

- Biological Potential: While emphasizes opioid mimetic applications for dihydropyrazinones, other analogues (e.g., pyrazolones, benzodiazepines) target divergent pathways (e.g., GABA receptors , kinase inhibition ).

- Physicochemical Properties : The methoxyphenyl group balances lipophilicity and polarity, offering intermediate logP values compared to methylpropyl-pyrazines (logP 2.5 ) or chlorophenyl-pyrazolones (logP ~3.0 ).

Biological Activity

5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a dihydropyrazinone core, which is known for its ability to interact with various biological targets. The presence of the methoxyphenyl substituent enhances its solubility and may influence its pharmacological profile. The unique structure allows for potential modifications that could improve its efficacy and bioavailability.

Antimicrobial Activity

Research indicates that compounds within the dihydropyrazinone class exhibit significant antimicrobial properties. For instance, derivatives similar to 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one have shown activity against various bacterial strains, suggesting a potential role in treating infections caused by resistant pathogens.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one | E. coli | 16 |

| 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one | S. aureus | 8 |

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. Studies have shown that it can significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The mechanism appears to involve the downregulation of key oncogenes and apoptosis induction in cancer cells.

In a recent study, the compound exhibited an IC50 value ranging from 7.84 to 16.2 µM across different cancer cell lines, indicating its potential effectiveness as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 12.5 |

| PC-3 | 10.0 |

| MIA PaCa-2 | 15.0 |

The biological activity of 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, which is particularly relevant in cancer therapy where metabolic reprogramming is common.

- Modulation of Signaling Pathways : It affects signaling pathways associated with cell proliferation and survival, notably by downregulating HER2 expression in breast cancer models .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, which is essential for reducing tumor growth and metastasis.

Study on HER2-positive Gastric Cancer

A study focused on HER2-positive gastric cancer demonstrated that treatment with 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one led to a significant reduction in tumor volume and proliferation markers such as Ki67. This suggests that the compound could serve as a therapeutic option for patients who are resistant to conventional treatments like trastuzumab .

Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, derivatives of the compound were tested against both Gram-positive and Gram-negative bacteria. Results indicated that modifications to the dihydropyrazinone structure could enhance antibacterial activity significantly .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A feasible route involves cyclization of substituted hydrazines or iodocyclization of alkynyl precursors, as demonstrated in analogous methoxyphenyl systems (e.g., iodocyclization of 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate to form iodothiophene derivatives). Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalytic agents (e.g., Pd/C or iodine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (ethanol/water) enhances purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How can HPLC-DMD (High-Performance Liquid Chromatography with Diode-Array Detection) be validated for impurity profiling of intermediates in the synthesis of this compound?

- Methodological Answer : Follow the protocol described for structurally related triazole-thione derivatives:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid.

- Validation Parameters :

- Linearity: Test over 50–150% of target concentration (R² ≥ 0.995).

- Precision: Calculate relative standard deviation (RSD) for peak areas (e.g., ≤2% for pyridine-4-carbohydrazide analogs).

- Accuracy: Compare impurity recovery (80–120%) using spiked samples .

Q. What toxicological data exists for structurally related dihydropyrazinones, and how should acute toxicity studies be designed for this compound?

- Methodological Answer : While direct data is limited, extrapolate from 1,2-diphenylhydrazine studies:

- Exposure Routes : Prioritize oral and dermal administration in rodent models (rats/mice).

- Endpoints : Monitor hematological changes (e.g., methemoglobinemia), liver enzyme levels (ALT/AST), and histopathology of kidneys/lungs.

- Dose Range : Use OECD guidelines (e.g., 5–300 mg/kg body weight) with 14-day observation periods. Include negative controls and statistical power analysis (n ≥ 6/group) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted reactivity (e.g., DFT calculations) and experimental results in functionalizing the dihydropyrazinone core?

- Methodological Answer :

- DFT Modeling : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic sites (e.g., C3/C5 positions). Compare with experimental regioselectivity data from iodocyclization or nucleophilic substitution reactions.

- Data Reconciliation : If discrepancies arise (e.g., unexpected C4 functionalization), re-evaluate solvent effects (PCM models) or transition-state barriers (NEB calculations). Validate with X-ray crystallography (e.g., triazolylpyrazine analogs) .

Q. What strategies enable selective functionalization of the dihydropyrazinone ring while preserving the 2-methoxyphenyl substituent?

- Methodological Answer :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield the methoxy group during bromination or cross-coupling (e.g., Suzuki-Miyaura).

- Directed C–H Activation : Employ palladium catalysts with directing groups (e.g., pyridine or amides) to target specific positions. For example, Pd(OAc)₂ with 8-aminoquinoline directs arylation at the C3 position .

Q. How should researchers address discrepancies in reported bioactivity data (e.g., IC50 variability) across enzymatic assays and cell-based models?

- Methodological Answer :

- Assay Validation : Confirm enzyme purity (SDS-PAGE ≥ 95%) and cell-line authentication (STR profiling).

- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) and correct for nonspecific binding (e.g., surface plasmon resonance).

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Replicate studies in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Contradiction Analysis & Experimental Design

Q. How to interpret conflicting data on metabolic stability (e.g., CYP450 inhibition vs. microsomal half-life) in preclinical studies?

- Methodological Answer :

- Mechanistic Studies : Perform CYP isoform-specific assays (e.g., CYP3A4 vs. CYP2D6) to identify off-target interactions.

- Species Differences : Compare human vs. rodent liver microsomes, adjusting for protein binding (equilibrium dialysis).

- In Silico Tools : Use ADMET Predictor™ or SwissADME to cross-validate experimental metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.